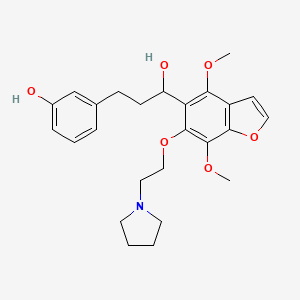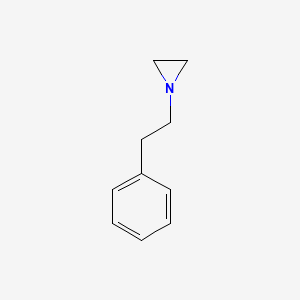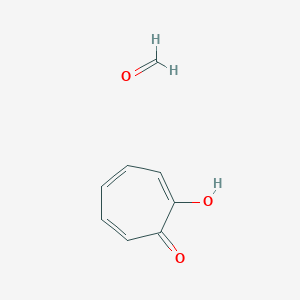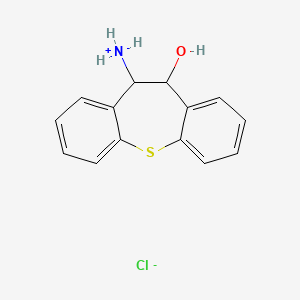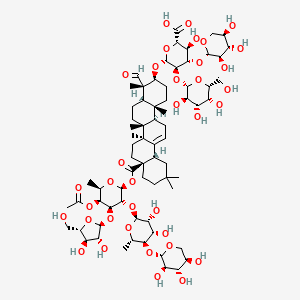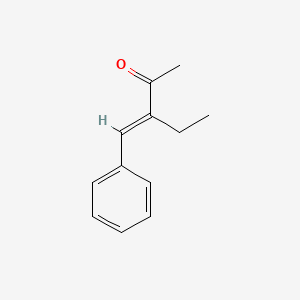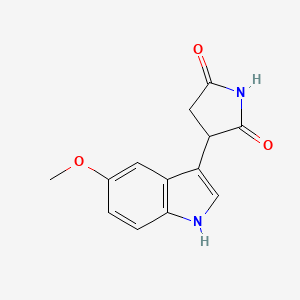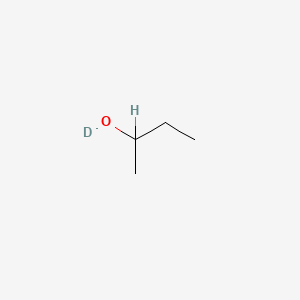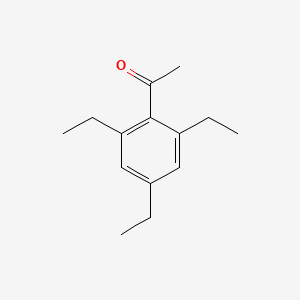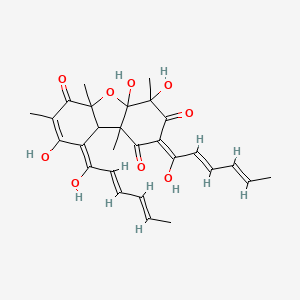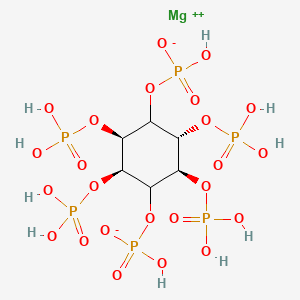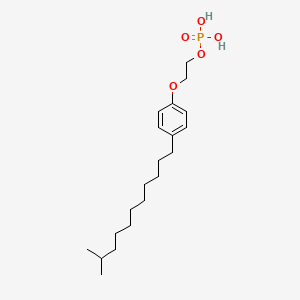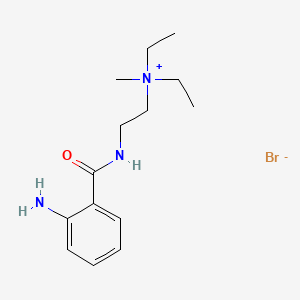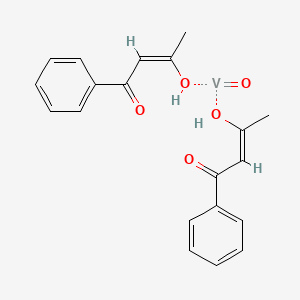
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenyl-1,3-butanediono)oxovanadium(iv) typically involves the reaction of vanadium(IV) oxide with 1-phenyl-1,3-butanedione (benzoylacetone) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{VO}_2 + 2 \text{C}_6\text{H}_5\text{COCH}_2\text{COCH}_3 \rightarrow \text{VO(C}_6\text{H}_5\text{COCHCOCH}_3)_2 ]
Industrial Production Methods
While specific industrial production methods for bis(1-phenyl-1,3-butanediono)oxovanadium(iv) are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to maintain the purity and yield of the product through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(III) complexes.
Substitution: Ligand substitution reactions can occur, where the 1-phenyl-1,3-butanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as methanol, ethanol, or tetrahydrofuran (THF) under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction may produce vanadium(III) complexes. Substitution reactions can result in a variety of vanadium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has shown potential as an insulin-mimetic agent, which could be useful in diabetes research.
Medicine: It has been investigated for its antibacterial and anticancer properties.
Industry: The compound is used in the calibration and evaluation of equipment for measuring particle size distribution
Wirkmechanismus
The mechanism of action of bis(1-phenyl-1,3-butanediono)oxovanadium(iv) involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the action of insulin by activating insulin receptor pathways, leading to increased glucose uptake and metabolism. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadyl acetylacetonate: Another vanadium complex with similar coordination properties.
Vanadyl sulfate: A commonly used vanadium compound in biological studies.
Vanadyl benzoylacetonate: A closely related compound with similar ligand structures.
Uniqueness
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to act as an insulin-mimetic agent and its potential antibacterial activity make it a compound of interest in both medicinal and industrial research .
Eigenschaften
Molekularformel |
C20H20O5V |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
(Z)-3-hydroxy-1-phenylbut-2-en-1-one;oxovanadium |
InChI |
InChI=1S/2C10H10O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7,11H,1H3;;/b2*8-7-;; |
InChI-Schlüssel |
KUNCFHNIPLKYIU-ZJCTYWPYSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.O=[V] |
Kanonische SMILES |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


